5(4H)-Thiazolone
Description
Properties
CAS No. |
5666-38-6 |
|---|---|
Molecular Formula |
C3H3NOS |
Molecular Weight |
101.13 g/mol |
IUPAC Name |
4H-1,3-thiazol-5-one |
InChI |
InChI=1S/C3H3NOS/c5-3-1-4-2-6-3/h2H,1H2 |
InChI Key |
ANLWISZYQCXSPW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)SC=N1 |
Origin of Product |
United States |
Preparation Methods
Rao-Filler Optimization
Rao and Filler refined Behringer’s protocol by optimizing solvent systems and catalytic bases. Key modifications include:
- Solvent Choice : Replacing dichloromethane with tetrahydrofuran (THF) to enhance solubility of polar oxazolones.
- Base Catalysis : Using substoichiometric NEt₃ (0.5 equivalents) to minimize side reactions like overalkylation.
For example, synthesizing (Z)-4-(4-fluorobenzylidene)-2-phenyl-5(4H)-thiazolone (2d ) achieved 92% yield in THF with 0.3 eq NEt₃, compared to 78% in dichloromethane.
Lewis Acid-Assisted Ring-Opening
BF₃·OEt₂ catalyzes methanolysis of thiazolones under photochemical conditions (456 nm light), enabling stereoselective formation of monospirocyclobutanes. This method:
- Activates the carbonyl carbon via Lewis acid coordination.
- Achieves 100% ε-isomer selectivity in cycloadducts.
Application-Specific Syntheses
Pioglitazone Intermediate Preparation
A patent by Google Patents details the synthesis of 5(4H)-thiazolone derivatives as intermediates for the antidiabetic drug pioglitazone:
- Condensation : Reacting 4-[2-(5-ethyl-pyridin-2-yl)ethoxy]benzaldehyde with N-(4-oxo-4,5-dihydro-thiazol-2-yl)methanesulfonamide in methanol/NaOH at 40°C.
- Cyclization : Using CoCl₂·6H₂O and dimethylglyoxime to reduce intermediates, followed by sodium borohydride quenching.
This route emphasizes scalability, with yields exceeding 90% after purification via acid slurry and filtration.
Mechanistic Insights
Thioacetylation Mechanism
The Behringer reaction proceeds via:
- Nucleophilic Attack : Thioacetic acid’s sulfur attacks the oxazolone’s carbonyl carbon.
- Ring Opening : Cleavage of the oxazolone’s lactone ring.
- Recyclization : Formation of the thiazolone ring through intramolecular thioesterification.
DFT studies suggest that NEt₃ deprotonates thioacetic acid, enhancing nucleophilicity.
Photochemical Pathways
Blue light (465 nm) induces [2+2] photocycloaddition in thiazolones, forming dispirocyclobutanes. Stereoselectivity arises from suprafacial-suprafacial coupling of the exocyclic C=C bonds.
Structural Validation and Purity Control
X-ray Crystallography
The first X-ray structure of a 5(4H)-thiazolone confirmed planarity of the thiazole ring and hydrogen bonding between the carbonyl oxygen and adjacent NH groups. This data validates synthetic products and guides purity assessments.
Chromatographic Purification
- Column Chromatography : Silica gel elution with ethyl acetate/hexane (3:7) isolates trans-dihydrothiazoles (>95% purity).
- Acid-Base Recrystallization : Crude thiazolones are slurried in HCl/water to remove unreacted aldehydes.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Selectivity | Scale Feasibility |
|---|---|---|---|---|
| Behringer Condensation | CH₂Cl₂, NEt₃, RT | 78–85 | Moderate (Z:E = 7:3) | Lab-scale |
| Rao-Filler Optimization | THF, 0.3 eq NEt₃, RT | 88–92 | High (Z:E > 9:1) | Pilot-scale |
| Pioglitazone Route | MeOH/NaOH, 40°C | 90–95 | N/A | Industrial |
Chemical Reactions Analysis
Types of Reactions: 5(4H)-Thiazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of 5(4H)-Thiazolone can yield thiazolidinones, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidinones.
Substitution: Various substituted thiazolones depending on the nucleophile used.
Scientific Research Applications
5(4H)-Thiazolones and their derivatives are sulfur-containing heterocyclic compounds with diverse applications, particularly in medicinal chemistry . These compounds have garnered interest due to their bioactivities, making them valuable targets in pharmaceutical research .
Anticancer Activity
5(4H)-Thiazolones have demonstrated potential as anticancer agents, attracting attention for their ability to inhibit cancer cell growth .
Thiazolyl-Pyrazole Hybrids: Thiazolyl-pyrazole hybrids have exhibited anticancer activity . Certain compounds in this class have shown promising results against specific cancer cell lines .
- Compound 10a: A phenylhydrazo-thiazolone derivative, exhibited higher antitumor inhibitory activities against HepG-2 liver cancer cell lines (IC50 value of 2.20 ± 0.13 μg/mL) compared to the standard doxorubicin drug (IC50 value of 3.07 ± 0.27 μg/mL) . This suggests that compound 10a could be a promising scaffold for anti-liver cancer chemotherapeutics .
- 4-Pyridyl-thiazole derivative 21: Displayed higher antitumor activity compared to the 4-phenyl-thiazole derivative 15a .
- SAR Findings: The presence of two methyl groups (electron donating group) at position 3 and 5 of the phenyl ring in the arylhydrazo-pyrazolone moiety increases activity .
CDK2 Inhibitors: Thiazolone derivatives have been designed and synthesized as cyclin-dependent kinase 2 (CDK2) inhibitors for cancer treatment .
- Novel thiazolone and fused thiazolthione derivatives exhibited potent CDK2/cyclin A2 inhibitory effects, with IC50 values ranging from 105.39 to 742.78 nM .
- Compounds 4 and 6 showed the highest inhibitory activity, with IC50 values of 105.39 and 139.27 nM, respectively .
- Most compounds displayed significant inhibition against breast and colon cancer cell lines, with IC50 values ranging from 0.54–5.26 μM and 0.83–278 μM, respectively .
- Flow cytometry analysis of compounds 5 and 7 on the MCF-7 breast cancer cell line resulted in cell-cycle arrest at the Pre G1/G2-M phases and reinforced apoptosis via activation of caspase-7 .
Thiazolyl-Pyrazoline Derivatives: Thiazolyl-pyrazoline derivatives have been investigated as potential dual EGFR/HER2 inhibitors .
- SAR studies indicate that compounds with 5-(4-methoxy phenyl) pyrazoline are generally more active than those with 5-(4-chloro phenyl) pyrazoline . The substitution on C5 of the thiazole decreases the potent activity .
Thiazolidin-4-one Derivatives: Thiazolidin-4-one derivatives exhibit anticancer activity .
Other Biological Activities
Beyond anticancer properties, 5(4H)-thiazolones and their derivatives possess a range of other biological activities .
- Antimicrobial, Antifungal, and Antiviral Activity: Heterocycle-containing azo dyes and their derivatives, including thiazolones, exhibit antimicrobial, antifungal, and antiviral properties .
- Anti-inflammatory Activity: Certain thiazolone derivatives have demonstrated anti-inflammatory activity . For example, compounds 105 and 106 have shown significant inhibitory activity against heat-induced hemolysis, comparable to aspirin .
- Other Activities: Thiazolidin-4-one derivatives have demonstrated diverse biological activities, including antitubercular, anti-diabetic, analgesic, antiparasitic, anti-HIV, antioxidant, anti-malarial, COX inhibitory, and anti-hypertensive activity .
Applications
The diverse biological activities of 5(4H)-thiazolones make them valuable in the development of new therapeutic agents . Their applications span various fields, including:
- Drug Discovery: As scaffolds for designing novel drugs with improved efficacy and safety profiles .
- Medicinal Chemistry: As building blocks for synthesizing complex molecules with desired biological activities .
- Chemical Synthesis: As intermediates in organic synthesis, enabling the creation of diverse chemical compounds .
Mechanism of Action
The mechanism of action of 5(4H)-Thiazolone and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, some derivatives act as enzyme inhibitors by binding to the active site and blocking substrate access. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Thiazolone vs. Thiazolidinone
- Structural Difference: Thiazolidinone lacks the ketone group at the 4-position, instead featuring a saturated thiazole ring with a carbonyl group at the 2-position.
- Biological Activity: Thiazolidinones: Known for antidiabetic (e.g., rosiglitazone) and antimicrobial activities. 5(4H)-Thiazolone Derivatives: Exhibit superior anticancer activity. For example, 5-benzylidene derivatives of 5(4H)-thiazolone showed IC50 values of 1.4 μM against RNase H (HIV-1), whereas thiazolidinones like DBPT demonstrated antiproliferative effects in colon cancer cells .
- SAR Insight : The ketone group in thiazolone enhances electrophilicity, improving binding to enzymatic targets like RNase H .
Thiazolone vs. Oxazolone
- Structural Difference : Oxazolone replaces the sulfur atom in thiazolone with oxygen.
- Synthetic Utility: 5(4H)-Oxazolones are intermediates in synthesizing quinazolinones, but they lack the broad bioactivity profile of thiazolones .
- Activity: Thiazolone derivatives show higher enzymatic inhibition (e.g., IC50 = 1.4 μM for RNase H inhibition) compared to oxazolone-based quinazolinones, which are primarily used as synthetic precursors .
Thiazolone vs. Pyrazoline-Thiazolone Hybrids
Thiazolone vs. Thiazoloquinazolinone
- Structural Difference: Thiazoloquinazolinones fuse a quinazolinone ring with thiazolone.
- Activity: Thiazoloquinazolinones inhibit CDK2/cyclin A2 with IC50 values of 105–743 nM, outperforming simpler thiazolone derivatives in kinase inhibition .
- SAR Insight : The fused ring system increases planar rigidity, improving binding to ATP pockets in kinases .
Key Research Findings and Data Tables
Table 2: Impact of Substituents on Thiazolone Activity
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5(4H)-thiazolone derivatives, and how do reaction conditions influence yields?
- Methodology : Thiazolones are synthesized via cyclocondensation of thiocarbohydrazones with α-halo ketones or esters (e.g., phenacyl bromides, ethyl chloroacetate) under refluxing ethanol or acetic acid/sodium acetate. For example, reacting thiocarbohydrazone 3 with phenacyl bromide 10a yields 11a (38–39% yield, 70°C, 18 hours) . Ethyl 2-chloroacetate 12 under AcOH/NaOAc produces thiazolone 13 (m/z 392 confirmed by MS) . Yields vary with substituent electronic effects; electron-withdrawing groups (e.g., nitro in 2g ) reduce solubility and reaction efficiency .
- Key Data :
| Reagent | Product | Yield (%) | Key Spectral Data (1H-NMR) |
|---|---|---|---|
| Phenacyl bromide 10a | 11a | 38 | δ 2.27–2.42 ppm (3 CH3), 7.07–8.15 ppm (Ar) |
| Ethyl 2-chloroacetate 12 | 13 | 39 | δ 4.27 ppm (CH2, thiazolone ring) |
Q. How are 5(4H)-thiazolone derivatives characterized structurally?
- Methodology : Combine 1H/13C-NMR, IR, and HRMS. Thiazolone 11a shows NH stretches at 3394/3238 cm⁻¹ (IR), while 2g exhibits a carbonyl band at 1696 cm⁻¹ . NMR distinguishes Z/E isomers via vinyl proton coupling (e.g., 2k δ 7.70 ppm, singlet for Z-configuration) . X-ray crystallography confirms dihedral angles (e.g., 53.02° between thiazolone and dimethoxybenzene in a resveratrol analog) .
Q. What are the typical reactivity patterns of 5(4H)-thiazolones in ring-opening or cycloaddition reactions?
- Methodology : Under blue light, [2+2] photocycloaddition of 2a–2o forms cyclobutanes 3a–3o (24–72 hours, CCl4), favoring ε-isomers . Alcoholysis with NaOMe/MeOH opens the thiazolone ring to dihydrothiazoles (e.g., 5 , 6 ) . BF3·OEt2 promotes ring-opening post-cycloaddition but does not alter photocycloaddition orientation .
Advanced Research Questions
Q. How can enantioselective synthesis of thiazolone derivatives be achieved for therapeutic applications?
- Methodology : Asymmetric organocatalysis (e.g., phosphine-catalyzed γ-addition to alkynoates) generates enantioenriched thioethers . Iridium-catalyzed allylic substitutions yield tertiary chiral centers (e.g., hydrolysis to amide/alkene derivatives) . Computational modeling (DFT) guides transition-state optimization .
Q. What computational tools predict synthetic pathways or structure-activity relationships (SAR) for thiazolones?
- Methodology : AI-driven retrosynthesis (e.g., PubChem’s Pistachio/Bkms_metabolic models) identifies one-step routes using halides or α-ketoesters . 3D-QSAR pharmacophore models align CDK2 inhibitory activity (IC50 105–743 nM) with hydrogen-bonding motifs (e.g., 4 and 6 binding ATP pocket) . ADMET predictions validate drug-likeness .
Q. How do electronic substituents influence thiazolone reactivity and biological activity?
- Methodology : Electron-withdrawing groups (e.g., nitro in 2g ) reduce cycloaddition efficiency but enhance electrophilicity for nucleophilic attacks . Iodine in B3744663 enables nucleophilic substitution (e.g., with amines/thiols), while hydroxy groups undergo oxidation to quinones . SAR studies link 3,4-dimethoxybenzylidene (2l ) to improved tyrosinase inhibition .
Q. What strategies resolve contradictions in spectral data or reaction outcomes across studies?
- Methodology : Cross-validate NMR assignments using DEPT/HSQC (e.g., missing quaternary carbons in 2g due to low solubility) . Replicate photocycloadditions under inert atmospheres to exclude oxidative byproducts . Contrast BF3 effects: absent in ground-state NMR but critical for post-cycloaddition ring-opening .
Data Contradictions and Resolution
- Synthesis Yields : Thiocarbohydrazone 5 reacts with α-halo ketones at 70°C to yield 14 (m/z 447) and 15 (m/z 477), but yields drop with steric hindrance .
- BF3 Role : No ground-state interaction observed via NMR, yet BF3 accelerates ring-opening of cyclobutanes .
- Biological Activity : Thiazolones show CDK2 inhibition (IC50 ~100 nM) but variable cytotoxicity (0.54–278 µM), suggesting off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
